5-Benzylpyridin-2-amine
Description
Significance in Organic Synthesis and Heterocyclic Chemistry
The structure of 5-Benzylpyridin-2-amine makes it a valuable building block in organic synthesis. The amino group can readily undergo various reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. lumenlearning.comeopcw.com These reactions are fundamental in the construction of more elaborate molecular architectures.
In heterocyclic chemistry, this compound is a precursor for the synthesis of fused ring systems. For instance, derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which have shown significant anti-proliferative activity, can be synthesized using related aminopyridine structures. mdpi.com The ability to participate in cyclization reactions makes it a key component in creating novel heterocyclic frameworks.
Role as a Synthetic Intermediate and Precursor
This compound and its isomers are pivotal as synthetic intermediates for a variety of more complex molecules. For example, related N-aryl-2-aminopyridines are used in transition metal-catalyzed cross-coupling reactions to synthesize substituted indoles. rsc.org The amino group can direct C-H activation, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Furthermore, derivatives of benzyl-pyridin-amine structures are explored for their potential as agonists for receptors like the somatostatin (B550006) receptor subtype 4 (SSTR4), indicating their importance in the development of therapeutic agents. google.com The synthesis of these complex molecules often relies on the initial functionalization of the benzyl-pyridin-amine core.
A notable synthetic application is in the preparation of N-alkylated amines through methods like the hydrogen borrowing strategy. nih.gov In this approach, an alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced to the target secondary amine. nih.gov This process is an efficient and green method for C-N bond formation. nih.gov
Importance in Coordination Chemistry and Catalysis
The pyridine (B92270) nitrogen and the exocyclic amino group in this compound and its isomers provide two potential coordination sites for metal ions. nih.gov This bidentate character makes them excellent ligands in coordination chemistry. lookchem.comiucr.org The resulting metal complexes have shown potential applications in catalysis. lookchem.comiucr.org
For instance, ruthenium complexes bearing benzimidazol-2-ylidene ligands, which share structural similarities with functionalized aminopyridines, are effective catalysts for the N-alkylation of amines with alcohols. nih.gov The ability of the ligand to stabilize the metal center is crucial for the catalytic activity. The design of such ligands is a key area of research for developing new and efficient catalytic systems.
Structure
3D Structure
Properties
IUPAC Name |
5-benzylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZLNHYUDXOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540569 | |
| Record name | 5-Benzylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98477-40-8 | |
| Record name | 5-Benzylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Direct Synthetic Routes
A prominent method for synthesizing N-substituted 2-aminopyridines is the Goldberg reaction, a copper-catalyzed Ullmann-type coupling. This reaction facilitates the direct formation of a C-N bond between an aryl halide, such as 2-bromopyridine (B144113), and an amide. For the synthesis of the target compound, N-benzylformamide serves as the benzylamine (B48309) source. The reaction proceeds via an intermediate N-benzyl-N-(pyridin-2-yl)formamide, which is subsequently cleaved to yield the final product. This approach is often favored over traditional alkylation methods due to higher yields and reduced side reactions like over-alkylation.
The efficiency of the Goldberg reaction is highly dependent on the careful optimization of several parameters, including the catalyst system, base, and solvent.
Catalyst Systems: The most effective catalysts are typically formed in situ from a copper(I) source, like copper iodide (CuI), and a nitrogen-based ligand. mdpi.comresearchgate.net The combination of CuI with 1,10-phenanthroline (B135089) (phen) has proven to be highly efficient, with catalyst loadings as low as 0.5–3 mol% providing excellent yields. researchgate.net While the popular ligand N,N'-dimethylethylenediamine (DMEDA) is also effective in some Goldberg reactions, phenanthroline is often more suitable for less reactive or sterically hindered secondary amides. mdpi.comresearchgate.net For the reaction between 2-bromopyridine and N-benzylformamide, a CuI/DMEDA system (2%/4% loading) has been shown to work well, affording high yields. mdpi.com
Bases: The choice of base is critical for facilitating the deprotonation of the amide. Strong bases are generally required, with tripotassium phosphate (B84403) (K₃PO₄) often providing optimal results. mdpi.com Weaker bases such as potassium carbonate (K₂CO₃) can also be used, sometimes in combination with K₃PO₄, but may result in slower reaction rates. mdpi.com
Solvents: The solvent plays a key role in stabilizing the catalytic intermediate. Nonpolar aromatic solvents, particularly toluene (B28343), are highly effective, enhancing the activity of the Cu(I) catalyst. mdpi.com In contrast, polar aprotic solvents like DMF or protic solvents such as tert-amyl alcohol (t-AmOH) have been found to reduce yields, potentially due to ligand dissociation or premature hydrolysis of the formamide (B127407). researchgate.net
Optimal conditions for the synthesis of 2-benzylaminopyridine (B160635) from 2-bromopyridine and N-benzylformamide were found to be 5 mol% CuI/phen with K₃PO₄ in refluxing toluene for 18 hours, which achieved an 89% isolated yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 5 CuI | 5 phen | Toluene | K₃PO₄ | 18 | 89 | mdpi.com |
| 2 | 5 CuI | 2 phen | Toluene | K₃PO₄ | 24 | 78 | |
| 3 | 5 CuI | 5 DMEDA | Toluene | K₃PO₄ | 36 | 72 | |
| 4 | 2 CuI | 4 DMEDA | Toluene | K₃PO₄ | - | 84 | mdpi.com |
| 5 | 2 CuI | 4 DMEDA | Toluene | K₂CO₃ | - | 80 | mdpi.com |
A significant advantage of the Goldberg reaction is its adaptability to a one-pot procedure, which streamlines the synthesis and purification process. mdpi.com This approach involves conducting the initial copper-catalyzed coupling of 2-bromopyridine and N-benzylformamide, followed by in situ methanolysis of the resulting formamide intermediate without isolation. mdpi.comresearchgate.net
In a typical one-pot protocol, after the initial coupling in toluene is complete, the solvent is removed under reduced pressure. mdpi.com Methanol and a base like potassium carbonate are then added to the reaction mixture, and heating at reflux cleaves the formyl group, yielding the desired 2-benzylaminopyridine. mdpi.com This method has been successfully performed on a 0.1 mol scale, demonstrating its robustness and suitability for multigram synthesis. mdpi.com The simplicity of using a stable, easily handled formamide as the amine source, combined with the one-pot procedure, makes this method an attractive candidate for large-scale production of 2-alkyl(aryl)aminopyridines. mdpi.com
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org It has become a cornerstone of modern organic synthesis for constructing aryl amines, often replacing harsher classical methods. wikipedia.org The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org This methodology is highly valued for its broad substrate scope and tolerance of various functional groups. wikipedia.org
The Buchwald-Hartwig reaction is readily applicable to the amination of heteroaryl halides, including 2-halopyridines. scispace.comresearchgate.net The synthesis of N-substituted aminopyridines can be achieved by coupling 2-halopyridines, such as 2-bromopyridine, with the desired amine. nih.govacs.org While direct coupling with benzylamine is feasible, related strategies involve using amine equivalents. For instance, Pd(0)-catalyzed Buchwald-Hartwig cross-coupling reactions have been successfully employed between commercially available 2-halopyridines and O-protected hydroxylamines, showcasing the reaction's utility in creating N-substituted pyridine (B92270) frameworks. scispace.com
The Buchwald-Hartwig amination provides an operationally simple and high-yielding route to N-benzylpyridin-2-amine structures starting from substituted pyridine precursors. acs.orgacs.org Specifically, commercially available 2-chloro-3-substituted pyridine derivatives can be effectively coupled with benzylic amines. acs.orgacs.org This transformation is a key step in strategies where the resulting aminopyridine serves as a directing group for subsequent reactions. acs.orgacs.org The efficiency of this C-N bond formation highlights the broad applicability of the Buchwald-Hartwig reaction in synthesizing complex pyridine-containing molecules. acs.org The choice of substituent on the pyridine ring can influence reaction efficiency, with studies showing that sterically demanding groups at the 3-position can facilitate subsequent transformations. acs.org
Coupling with 2-Halopyridines and N-Substituted Hydroxylamines
Reduction of Iminopyridine Precursors
One common strategy for synthesizing substituted pyridin-2-amines involves the reduction of an iminopyridine precursor. This method is effective for producing the desired amine from a corresponding imine, which is typically formed by the condensation of an amine and an aldehyde or ketone.
A specific example of this strategy is the synthesis of N-benzylpyridin-2-amine from the Schiff base (E)-N-benzylidenepyridin-2-amine. nih.gov This precursor is prepared by reacting benzaldehyde (B42025) and pyridin-2-amine. nih.gov The reduction of the imine can be accomplished using sodium borohydride (B1222165) (NaBH₄) in 1,4-dioxane (B91453) with acetic acid. nih.gov The reaction mixture is heated to complete the reduction, yielding the target secondary amine. nih.gov Sodium borohydride is a widely used reducing agent for this type of transformation due to its selectivity and relatively mild reaction conditions. researchgate.netmasterorganicchemistry.comias.ac.in
Synthesis of Derivatized Analogs and Related Scaffolds
The core structure of 5-Benzylpyridin-2-amine can be modified to produce a wide range of derivatives. These modifications are aimed at exploring the structure-activity relationships of these compounds for various applications.
Preparation of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds
A family of compounds based on the N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold has been synthesized and evaluated for their biological activities. acs.orgnih.govnih.govfigshare.com A convergent synthetic route to this scaffold involves the palladium-catalyzed Buchwald-Hartwig amination. acs.orgnih.govnih.gov This reaction couples commercially available 2-halopyridines with O-protected hydroxylamines. nih.gov For instance, N-alkyl-O-(4-methoxybenzyl)hydroxylamines can be reacted with 2-halopyridines to form the desired C-N bond. acs.orgnih.govnih.gov This method facilitates the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. acs.orgnih.govnih.gov
The synthesis of the required N-alkyl-O-(4-methoxybenzyl)hydroxylamines often starts from N-Boc-O-(4-methoxybenzyl)hydroxylamine (BocNHOPMB). nih.gov This intermediate is deprotonated with sodium hydride and then reacted with various alkyl halides to introduce the N-alkyl group in high yields. nih.gov Subsequent removal of the Boc protecting group provides the hydroxylamine (B1172632) ready for the cross-coupling reaction.
Synthesis of Arylpyridin-2-yl Guanidine (B92328) Derivatives
The synthesis of arylpyridin-2-yl guanidine derivatives has been explored, often in the search for new bioactive molecules. mdpi.comnih.govnih.gov A common strategy involves the guanylation of a 2-aminopyridine (B139424) derivative. nih.gov For example, 2-amino-6-phenylpyridine (B30124) can be treated with benzoylisothiocyanate to form an N-heteroaryl N-benzoylthiourea, which is then hydrolyzed under basic conditions to yield the corresponding thiourea (B124793). mdpi.com This thiourea can be further converted to the desired guanidine.
Another approach utilizes a diprotected-6-chloropyridine guanidine as a key intermediate. nih.gov This allows for the introduction of various aryl or heteroaromatic groups at the 6-position via a Suzuki-Miyaura cross-coupling reaction. nih.gov The guanidine moiety is often protected with Boc groups during the coupling reaction and subsequently deprotected. nih.govacs.org
| Starting Material | Reagents and Conditions | Product | Yield |
| 2-Amino-6-iodobenzonitrile | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Tol:EtOH:H₂O (5:1:1), 120 °C, 2 h | 5-Aryl-2-aminobenzonitriles | 80-92% mdpi.com |
| 2-Amino-6-bromopyridine | ArB(OH)₂, Pd(OAc)₂, S-Phos, K₂CO₃, MeCN:H₂O (2:1), 105 °C, 3 h | 6-Arylpyridin-2-amines | 46-93% mdpi.com |
| 2-Amino-6-chloropyridine | N,N′-diBoc-S-methylisothiourea, HgCl₂, NEt₃, DCM, rt, 16 h | N,N'-diBoc-1-(6-chloropyridin-2-yl)guanidine | 29-98% nih.gov |
Strategies for Introducing Aryl or Heteroaromatic Groups at Position 6 of 2-Guanidinopyridine Derivatives
To create a diverse set of 2-guanidinopyridine derivatives, various synthetic strategies focus on introducing different aryl or heteroaromatic groups at the 6-position of the pyridine ring. nih.gov A highly effective method is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This palladium-catalyzed reaction allows for the coupling of a 6-halopyridine intermediate with a wide range of aryl or heteroaryl boronic acids or their esters. mdpi.comnih.gov
For instance, starting with 2-amino-6-bromopyridine, a variety of aryl groups can be introduced. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, like S-Phos, with a base such as K₂CO₃ in a mixed solvent system. mdpi.com This approach has been successfully used to synthesize compounds like 6-(2,5-Dichlorophenyl)pyridin-2-amine in good yield. mdpi.com
Synthetic Approaches for 5-Aryl-dihydroquinazolines
The synthesis of 5-aryl-dihydroquinazolines represents another class of related heterocyclic structures. mdpi.comnih.gov A common route to these compounds also utilizes the Suzuki-Miyaura reaction. mdpi.comnih.gov The synthesis can start from commercially available 2-amino-6-iodo-benzonitrile. mdpi.comnih.gov The aryl group is introduced at the 6-position (which becomes the 5-position in the dihydroquinazoline (B8668462) ring system) via coupling with the corresponding boronic acid. mdpi.comnih.gov
Following the introduction of the aryl group, the cyano group is reduced to an aminomethyl group, often using a reducing agent like BH₃·SMe₂. mdpi.comnih.gov The resulting 1,2-diaminoarene can then be cyclized to form the dihydroquinazoline ring. mdpi.comnih.gov Other synthetic strategies for quinazoline (B50416) and dihydroquinazoline derivatives include one-pot multicomponent reactions and various metal-catalyzed cyclization reactions. frontiersin.orgbeilstein-journals.orgtandfonline.comacs.orgmdpi.com
| Starting Material | Key Reaction | Intermediate/Product | Reference |
| 2-Amino-6-iodo-benzonitrile | Suzuki-Miyaura coupling | 5-Aryl-2-aminobenzonitriles | mdpi.comnih.gov |
| 5-Aryl-2-aminobenzonitriles | Reduction with BH₃·SMe₂ | 5-Aryl-1,2-diaminoarenes | mdpi.comnih.gov |
| 2-Aminobenzylamines | Heterocyclization with C2 donors | 3,4-Dihydroquinazolines | beilstein-journals.org |
| Arenediazonium salts, nitriles, anilines | Domino three-component assembly | 3,4-Dihydroquinazolines | acs.org |
Structural Elucidation and Characterization Techniques
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 5-Benzylpyridin-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the benzyl (B1604629) and pyridine (B92270) moieties. libretexts.orglibretexts.orglibretexts.org
The aromatic protons on the pyridine ring and the phenyl group typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents. libretexts.org The benzylic methylene (B1212753) protons (-CH₂-) appear as a singlet and are found further upfield. The protons of the amine group (-NH₂) can appear over a wide range and may be broadened. libretexts.org
Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures
| Proton Type | Approximate Chemical Shift (δ) in ppm | Multiplicity |
| Pyridine Protons | 6.5 - 8.5 | m |
| Phenyl Protons | ~7.3 | m |
| Benzylic CH₂ | ~3.9 | s |
| Amine NH₂ | Variable (1-5) | br s |
Data is compiled from typical chemical shift ranges for similar structural motifs. libretexts.orglibretexts.orgnih.gov s = singlet, m = multiplet, br s = broad singlet.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org The chemical shifts in a ¹³C NMR spectrum are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every unique carbon atom. libretexts.orgpressbooks.pub
For this compound, the aromatic carbons of the pyridine and phenyl rings appear in the downfield region (approximately 110-160 ppm). oregonstate.edu The carbon atom attached to the nitrogen in the pyridine ring (C2) is typically observed at the lower end of this range. The benzylic carbon (-CH₂) signal appears in the aliphatic region of the spectrum. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Approximate Chemical Shift (δ) in ppm |
| Pyridine Aromatic Carbons | 110 - 160 |
| Phenyl Aromatic Carbons | 125 - 140 |
| Benzylic CH₂ | ~40 |
Values are estimated based on typical ranges for similar compounds. oregonstate.eduresearchgate.net
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of atoms within a molecule. rsc.orgwalisongo.ac.id
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds. emerypharma.comlibretexts.org For this compound, COSY would reveal the coupling between adjacent protons on the pyridine and phenyl rings, helping to assign their specific positions. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. emerypharma.comgithub.io An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon atom, for instance, confirming the assignment of the benzylic -CH₂- protons to the benzylic carbon. researchgate.netyoutube.comresearchgate.net This is particularly useful for resolving overlapping signals in the 1D spectra. github.io
These 2D NMR experiments, often used in conjunction, provide a detailed and verified map of the molecular structure, confirming the placement of the benzyl group at the 5-position of the 2-aminopyridine (B139424) ring. rsc.orgresearchgate.net
¹³C NMR Spectral Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pg.edu.pl
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretching : Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.comlibretexts.org
C-H Stretching : Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl group's methylene appears just below 3000 cm⁻¹. libretexts.org
C=C and C=N Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring are expected in the 1400-1600 cm⁻¹ region. jchps.com
C-N Stretching : The stretching vibration for an aromatic amine C-N bond typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com
N-H Bending : A characteristic N-H bending (scissoring) vibration for primary amines is found between 1580 and 1650 cm⁻¹. orgchemboulder.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Amine (NH₂) | N-H Bend | 1580 - 1650 |
| Aromatic Rings | C-H Stretch | > 3000 |
| Aromatic Rings | C=C & C=N Stretch | 1400 - 1600 |
| Benzyl Group | C-H Stretch (aliphatic) | < 3000 |
| Aromatic Amine | C-N Stretch | 1250 - 1335 |
Data compiled from standard IR correlation tables. orgchemboulder.comwpmucdn.commsu.edu
Mass Spectrometry for Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. google.com For this compound (C₁₂H₁₂N₂), the expected monoisotopic mass is approximately 184.10 g/mol . nih.govepa.gov
High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, which allows for the confirmation of the molecular formula by comparing the experimentally measured mass to the calculated mass for C₁₂H₁₂N₂. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion, often observed as the protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 185.11. google.com
UV-Visible Spectroscopy for Electronic Transitions
The electronic absorption properties of this compound are dictated by the electronic transitions within its molecular orbitals. Due to the presence of both pyridine and benzene (B151609) rings, the molecule contains conjugated π-systems. Furthermore, the nitrogen atoms of the pyridine ring and the amino group possess non-bonding electrons (n-electrons). Consequently, the UV-Visible spectrum of this compound is expected to be characterized by two primary types of electronic transitions:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org They are characteristic of compounds with unsaturated centers and conjugated systems, such as the aromatic rings in this compound. pharmatutor.org These transitions are typically of high intensity. pharmatutor.org
n → π* Transitions: This type of transition occurs when a non-bonding electron from a heteroatom, such as the nitrogen in the amino group, is promoted to a π* anti-bonding orbital. libretexts.org These transitions are generally of lower energy and intensity compared to π → π* transitions. lkouniv.ac.in
The presence of these chromophores—the benzyl group and the aminopyridine moiety—governs the molecule's interaction with ultraviolet and visible light. libretexts.orgpharmatutor.org
Crystallographic Analysis
Crystallographic studies, particularly single-crystal X-ray diffraction, have been instrumental in determining the precise three-dimensional arrangement of atoms in this compound and understanding how individual molecules interact to form a larger, ordered structure.
Table 1: Crystallographic Data for this compound
| Parameter | Value (Wang, Dai, & Nie, 2010) nih.gov | Value (Wang & Zhao, 2010) iucr.org |
|---|---|---|
| Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ |
| Crystal System | Triclinic | Triclinic |
| Space Group | Pī | Pī |
| a (Å) | 5.9014 (16) | 5.9233 (10) |
| b (Å) | 8.025 (2) | 8.0984 (15) |
| c (Å) | 10.561 (3) | 10.602 (2) |
| **α (°) ** | 95.471 (4) | 94.916 (15) |
| **β (°) ** | 91.244 (4) | 91.36 (1) |
| **γ (°) ** | 94.779 (3) | 94.451 (15) |
| **Volume (ų) ** | 495.9 (2) | 504.95 (16) |
| Z | 2 | 2 |
A key structural feature of this compound is the spatial orientation of the pyridyl and benzyl rings relative to each other. Crystallographic data show that these two aromatic rings are not coplanar. nih.goviucr.org The dihedral angle between the plane of the pyridyl ring and the plane of the benzyl ring has been measured at 67.2(1)° in one study and 67.63(8)° in another. iucr.orgresearchgate.netnih.gov This significant twist is a defining characteristic of the molecule's conformation in the solid state.
The stability and structure of the crystal lattice are governed by a network of non-covalent intermolecular forces. In this compound, two principal interactions are observed:
N-H···N Hydrogen Bonding: Molecules of this compound form centrosymmetric dimers through intermolecular hydrogen bonds. iucr.org Specifically, the amine hydrogen (N-H) of one molecule forms a hydrogen bond with the pyridine ring nitrogen of a neighboring, centrosymmetrically related molecule. This interaction creates a characteristic ring structure described by the graph-set motif R²₂(8). nih.gov
C-H···π Stacking: In addition to hydrogen bonding, the crystal structure is further stabilized by C-H···π interactions. nih.gov These interactions occur between a carbon-hydrogen bond of one molecule and the π-electron cloud of an aromatic ring of an adjacent molecule. These forces play a crucial role in consolidating the dimer pairs. nih.gov
The combination of the aforementioned intermolecular forces results in a well-defined, three-dimensional supramolecular architecture. The process of crystal packing begins with the formation of the stable, hydrogen-bonded R²₂(8) dimers. nih.goviucr.org These dimers then serve as the primary building blocks of the crystal.
Reactivity and Mechanistic Investigations
Transformations Involving the N-Benzyl Group
The N-benzyl group in aminopyridine frameworks can be selectively removed under various catalytic conditions, a crucial step in many synthetic routes for creating more complex molecules.
Acid-Catalyzed N-Debenzylation Reactions
The removal of an N-benzyl group from a 2-aminopyridine (B139424) derivative can be a challenging synthetic step. However, research has shown that the addition of an acid can facilitate this transformation during palladium-catalyzed hydrogenation. In a study on N-Boc and N-benzyl double-protected 2-aminopyridinomethyl-pyrrolidine derivatives, it was found that the N-debenzylation was inefficient without an acid promoter. nih.gov
The addition of 1.5 equivalents of acetic acid to the reaction mixture significantly improved the yield of the debenzylated product. nih.gov The proposed mechanism for this acid-facilitation is that the acid protonates the pyridine (B92270) nitrogen, which polarizes the C-N bond of the benzyl (B1604629) group, making it more susceptible to hydrogenolysis. rsc.org This method has been successfully applied to various substituted N-benzyl-2-aminopyridine derivatives, consistently providing high yields of the deprotected amines. nih.gov
Table 1: Acid-Facilitated N-Debenzylation of N-Benzyl-2-aminopyridine Derivatives nih.gov
| Starting Material | Product | Yield (%) |
| (3R,4R)-tert-Butyl 3-{{6′-[benzyl(tert-butoxycarbonyl)amino]-4′-methylpyridin-2′-yl}methyl}-4-[((Z)-4′-hydroxybut-2′-en-1′-yl)oxy]pyrrolidine-1-carboxylate | (3R,4R)-tert-Butyl 3-{{6′-[(tert-butoxycarbonyl)amino]-4′-methylpyridin-2′-yl}methyl}-4-[((Z)-4′-hydroxybut-2′-en-1′-yl)oxy]pyrrolidine-1-carboxylate | 90 |
| (3R,4R)-tert-Butyl 3-{{6′-[benzyl(tert-butoxycarbonyl)amino]-4′-methylpyridin-2′-yl}methyl}-4-(3′-hydroxypropoxy)pyrrolidine-1-carboxylate | (3R,4R)-tert-Butyl 3-{{6′-[(tert-butoxycarbonyl)amino]-4′-methylpyridin-2′-yl}methyl}-4-(3′-hydroxypropoxy)pyrrolidine-1-carboxylate | 87 |
Reaction Conditions: 20% Pd(OH)₂/C, H₂, 1.5 eq. Acetic Acid, EtOH, 60 °C, 14 h.
Palladium-Catalyzed Hydrogenolysis for N-O Bond Reduction in Analogs
The N-O bond in pyridine N-oxide analogs of 5-benzylpyridin-2-amine can be readily reduced through palladium-catalyzed hydrogenolysis. This deoxygenation reaction is a valuable transformation as pyridine N-oxides are often used to direct functionalization to the 2-position of the pyridine ring. Once the desired substituent is in place, the N-oxide can be removed to yield the corresponding pyridine. rsc.org
Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, often with a hydrogen source like ammonium (B1175870) formate. rsc.org This method is generally high-yielding and chemoselective. Alternative methods for the deoxygenation of pyridine N-oxides include using Pd(OAc)₂ with a phosphine (B1218219) ligand and a trialkylamine as the oxygen acceptor, which can be performed under microwave irradiation. d-nb.info
Table 2: Palladium-Catalyzed Deoxygenation of Pyridine N-Oxide Derivatives
| Catalyst System | Hydrogen Source/Reagent | Key Features | Reference |
| Pd/C | Ammonium Formate | High yield, common laboratory practice. | rsc.org |
| Pd(OAc)₂/dppf | Triethylamine | Microwave-assisted, chemoselective. | d-nb.info |
Pyridine Ring Functionalization
The pyridine ring of this compound and its analogs is amenable to various functionalization reactions, particularly through transition metal-catalyzed cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed annulation reactions of N-substituted-2-aminopyridines with internal alkynes provide a direct route to N-(2-pyridyl)indoles and other fused heterocyclic systems. In these reactions, the 2-aminopyridyl group acts as a directing group, facilitating the ortho-C-H activation of the N-aryl substituent. rsc.org
A typical catalytic system involves a palladium(II) salt, such as Pd(MeCN)₂Cl₂, and an oxidant like CuCl₂ under an oxygen atmosphere. rsc.org The reaction proceeds through a proposed mechanism involving C-H activation, alkyne insertion, and subsequent intramolecular cyclization. This methodology has been shown to be effective for a range of N-aryl-2-aminopyridines and internal alkynes, affording the corresponding indole (B1671886) products in moderate to high yields. rsc.orgrsc.org In some cases, a carbonylative annulation can be achieved using a CO source like Mo(CO)₆ to produce 2-quinolinone derivatives. nih.gov
Table 3: Pd-Catalyzed Annulation of N-Aryl-2-aminopyridines with Internal Alkynes
| N-Aryl-2-aminopyridine | Alkyne | Catalyst System | Product Type | Reference |
| N-phenylpyridin-2-amine | Diphenylacetylene | Pd(MeCN)₂Cl₂, CuCl₂, O₂ | N-(2-pyridyl)indole | rsc.org |
| N-phenylpyridin-2-amine | Diphenylacetylene | Pd(OAc)₂, Mo(CO)₆ | 2-Quinolinone | nih.gov |
The oxidative coupling of N-aryl-2-aminopyridines with terminal or internal alkynes is a powerful method for constructing N-(2-pyridyl)indoles, catalyzed by palladium(II) complexes. This reaction also proceeds via a directed C-H activation mechanism on the N-aryl ring. nih.govacs.org
A common catalytic system employs PdCl₂ with CuCl₂ as the oxidant. nih.govacs.org An interesting development in this area is the use of a nanocrystalline magnesium oxide-supported palladium(0) catalyst, which acts as a reusable heterogeneous catalyst for this transformation, again using CuCl₂ as the oxidant. rsc.org This heterogeneous system offers advantages in terms of catalyst recovery and reuse. The reaction is generally selective and provides good yields of the desired indole products. rsc.org
Table 4: Palladium-Catalyzed Oxidative Coupling of N-Aryl-2-aminopyridines with Alkynes rsc.org
| N-Aryl-2-aminopyridine | Alkyne | Catalyst System | Oxidant | Yield (%) |
| N-phenylpyridin-2-amine | Diphenylacetylene | NAP-Mg-Pd(0) | CuCl₂ | 95 |
| N-(4-methylphenyl)pyridin-2-amine | Diphenylacetylene | NAP-Mg-Pd(0) | CuCl₂ | 92 |
| N-(4-methoxyphenyl)pyridin-2-amine | Diphenylacetylene | NAP-Mg-Pd(0) | CuCl₂ | 90 |
Pd-Catalyzed Annulation with Internal Alkynes
Rhodium-Catalyzed C-H Functionalization/Cyclization Reactions with Unsaturated Aldehydes or Propargylic Cycloalkanols
The pyridyl nitrogen in this compound can act as a directing group to facilitate rhodium-catalyzed C-H functionalization. This strategy has been successfully applied to the synthesis of complex heterocyclic structures through reactions with unsaturated partners like α,β-unsaturated aldehydes and propargylic cycloalkanols. rsc.orgsnnu.edu.cnnih.gov
In reactions with α,β-unsaturated aldehydes, a proposed mechanism involves the pyridine-directed insertion of a Rh(III) catalyst into the ortho-C(sp²)–H bond of the N-aryl group (in N-aryl-2-aminopyridine derivatives, a related substrate class) to form a six-membered rhodacycle intermediate. rsc.org Subsequent insertion of the unsaturated aldehyde into the Rh-C bond, followed by protonation, leads to an intermediate that undergoes an acid-catalyzed intramolecular nucleophilic addition. A final β-hydride elimination step yields a tetrahydroquinoline product and regenerates the active rhodium catalyst. rsc.org
A similar C-H activation and cascade annulation process occurs with propargylic cycloalkanols. rsc.orgchemrxiv.org Zeng's research group developed a rhodium-catalyzed cross-coupling/cyclization between N-aryl-2-pyridinamines and propargylic cycloalkanols to produce 1,2,3-trisubstituted indoles. rsc.org The catalytic cycle is thought to commence with the formation of a six-membered rhodacycle through a Concerted Metalation-Deprotonation (CMD) process. Migratory insertion of the propargylic cycloalkanol into the rhodacycle, followed by a β-carbon elimination, intramolecular nucleophilic attack, protonation, and reductive elimination, ultimately furnishes the indole product. rsc.org While various transition metals were tested, only rhodium complexes demonstrated catalytic activity for this specific transformation. rsc.org
Reactivity at the Benzylic Position
The benzylic C(sp³)-H bonds in this compound are susceptible to selective functionalization through transition metal catalysis.
Ruthenium-Catalyzed Direct sp³ Arylation of Benzylic C-H Bonds
A significant advancement in C-H activation is the direct arylation of sp³ carbons. Ruthenium catalysts have proven effective for the arylation of benzylic C-H bonds in N-(2-pyridyl) substituted benzylamines using arylboronates or aryl halides. tuwien.atsci-hub.senih.govfigshare.com This transformation is highly regioselective, targeting the benzylic position over potential sp² C-H sites. tuwien.at
The proposed mechanism for the Ru(0)-catalyzed reaction with arylboronates involves the formation of a cyclometalated Ru(II)-hydride intermediate. This species then undergoes transmetalation with the arylboronate, followed by reductive elimination to yield the arylated product and regenerate the Ru(0) catalyst. sci-hub.se For the Ru(II)-catalyzed process with aryl halides, the reaction also proceeds selectively at the benzylic sp³ position, with potassium pivalate (B1233124) being a crucial additive. tuwien.at
The efficiency of the ruthenium-catalyzed benzylic arylation is highly dependent on the nature of the pyridine directing group. sci-hub.se Studies have shown that introducing a bulky substituent at the 3-position of the pyridine ring is critical for achieving high yields. sci-hub.seacs.org Without this substituent, such as in the case of N-benzylpyridin-2-amine, very low conversion is observed. sci-hub.se It is hypothesized that the steric hindrance from the 3-substituent (e.g., methyl, trifluoromethyl, or phenyl) forces the benzylic CH₂ group into closer proximity to the directing nitrogen atom, favoring a conformation that facilitates the C-H activation step. sci-hub.senih.gov DFT calculations of the substrate's rotational energy profile support this, showing that a 3-substituent favors the required conformation for C-H insertion. nih.gov
The substrate scope for this reaction is broad, tolerating a variety of functional groups on the arylboronate coupling partner. acs.org Good yields are obtained with arylboronates bearing both electron-donating and electron-withdrawing groups in the meta and para positions. However, sterically demanding ortho-substituted aryls tend to result in lower yields. acs.org The choice of the bulky group on the pyridine directing group also influences the yield, with a 3-phenyl substituent often providing higher yields than a 3-methyl or 3-trifluoromethyl group. acs.org
| Entry | 3-Substituent on Pyridine | Arylating Agent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | -H | Phenylboronic acid ester | <9 | sci-hub.se |
| 2 | -CH₃ | Phenylboronic acid ester | 64 | acs.org |
| 3 | -CF₃ | Phenylboronic acid ester | 78 | acs.org |
| 4 | -Ph | Phenylboronic acid ester | 90 | acs.org |
Reductive Deamination Studies with Hydrosilanes
The amino group of benzylic amines can be removed through a reductive deamination process using hydrosilanes, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. d-nb.infoorganic-chemistry.org This transition-metal-free method provides a pathway for the defunctionalization of amines, converting them into the corresponding hydrocarbons. nih.govresearchgate.net The reaction is particularly effective for benzylic amines. nih.gov
The mechanism is believed to involve the dehydrogenative coupling of the amine with the hydrosilane to form a silylamine, which can proceed to a disilazane. d-nb.info At elevated temperatures, this pathway competes with the cleavage of the C-N bond. organic-chemistry.orgnih.gov Stoichiometric and computational studies suggest the formation of a silylammonium borohydride (B1222165) intermediate. researchgate.netnih.gov Dissociation of this intermediate generates a benzylic carbocation, which is then captured by a hydride source (either from the borohydride or the hydrosilane) to yield the final hydrocarbon product. nih.govresearchgate.netnih.gov The reaction's efficiency is influenced by the electronic properties of the substrate, with electron-donating groups on the benzyl ring facilitating the reaction, which supports the involvement of a carbocation intermediate. organic-chemistry.org
| Substrate (Benzylic Amine Derivative) | Hydrosilane | Yield of Hydrocarbon (%) | Reference |
|---|---|---|---|
| N-(Naphthalen-2-ylmethyl)aniline | PhSiH₃ | 91 | researchgate.net |
| 1-Phenyl-N-(p-tolyl)methanamine | PhSiH₃ | 85 | researchgate.net |
| Sertraline (Drug Molecule) | PhSiH₃ | 87 | d-nb.info |
| Meclizine (Drug Molecule) | PhSiH₃ | 99 | d-nb.info |
Computational and Theoretical Insights into Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the complex mechanisms of the reactions involving this compound and related compounds.
For rhodium-catalyzed C-H functionalization , DFT studies have helped to map out the energetics of the catalytic cycle. mdpi.com For instance, calculations on related systems have shown that the C-H activation step is often rate-determining. acs.orgnih.gov These studies provide insights into the geometry of key intermediates, such as the rhodacycle, and help explain the observed regioselectivity and reactivity. rsc.orgrsc.org
In the context of ruthenium-catalyzed direct sp³ arylation , DFT calculations have been employed to understand the mechanism and the crucial role of the directing group. researchgate.netfigshare.com Computational results support a mechanism involving C-H activation, oxidative addition of the aryl halide, and reductive elimination. researchgate.netfigshare.com The calculations have identified the oxidative addition step as the rate-determining step in some systems. researchgate.netfigshare.com Furthermore, DFT has been used to rationalize the steric effect of the 3-substituent on the pyridine ring, confirming that it energetically favors the reactive conformation required for cyclometalation. nih.gov
Regarding the reductive deamination with hydrosilanes , DFT studies have been instrumental in clarifying the reaction pathway. nih.govfrontiersin.org The calculations explored several possible mechanisms, concluding that the most favorable pathway involves the formation of a monosilylammonium borohydride intermediate. nih.gov The first silylation step was identified as the rate-limiting step. nih.gov These computational models also explain the role of excess hydrosilane and the observed reactivity differences between primary, secondary, and tertiary amines, corroborating experimental findings. nih.govfrontiersin.org The studies further predict that using hydrosilanes with electron-withdrawing groups could lower the reaction's energy barrier and improve efficiency. nih.gov
Evaluation of Electronic Properties and Stability Trends
The electronic properties and stability of this compound are governed by the interplay between its constituent aromatic systems: the electron-deficient pyridine ring and the electron-rich benzyl group. The 2-amino group acts as a strong electron-donating group, which significantly influences the electron density of the pyridine ring. This donation occurs through resonance, increasing the ring's nucleophilicity.
A critical parameter for assessing chemical reactivity and stability is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. For a similar compound, N²-Benzylpyridine-2,5-diamine, density functional theory (DFT) calculations predicted a HOMO-LUMO gap of 4.3 eV, which suggests moderate reactivity. The amino groups in this analog act as primary electron donors. Computational studies on related heterocyclic systems similarly use DFT to investigate electronic structures, calculate HOMO-LUMO gaps, and predict stability and reactivity trends. ekb.egnih.gov
| Property | Value | Significance | Reference Compound | Citation |
|---|---|---|---|---|
| Dihedral Angle (Benzyl/Pyridyl) | 67.2 (1)° | Indicates restricted conjugation between the two ring systems, affecting electronic interactions. | N-Benzylpyridin-2-amine | nih.gov |
| HOMO-LUMO Gap | 4.3 eV | A moderate gap suggests a balance between stability and chemical reactivity. | N²-Benzylpyridine-2,5-diamine | |
| Electrostatic Potential | Localized negative charges on amino nitrogens | Highlights the electron-donating nature of the amino group, influencing sites of electrophilic attack. | N²-Benzylpyridine-2,5-diamine |
Analysis of Substituent Effects on Reactivity
Substituents on either the pyridine or the benzyl ring can dramatically alter the reactivity of this compound by modifying its electronic properties through inductive and resonance effects. lumenlearning.compressbooks.publibretexts.org
Substituent Effects on the Pyridine Ring:
The 2-amino group is a powerful activating group, donating electron density into the pyridine ring and making it more susceptible to electrophilic attack. lumenlearning.compressbooks.pub Conversely, the inherent electron-withdrawing nature of the pyridine nitrogen deactivates the ring toward electrophilic substitution compared to benzene (B151609). The benzyl group at the 5-position is a weak activating group. The reactivity is also position-dependent; for instance, palladium-catalyzed cross-coupling reactions on related hydroxylamine (B1172632) scaffolds are less effective when the substituent is at the 3-position of the pyridine ring compared to the 2-position. nih.gov Introducing further substituents, such as an electron-withdrawing nitro group, can significantly enhance the ring's reactivity toward nucleophilic substitution by stabilizing negative charge in reaction intermediates. smolecule.com
Substituent Effects on the Benzyl Ring:
In a study of related 3-((4-benzylpyridin-2-yl)amino)benzamides, researchers systematically evaluated how substituents on the benzyl ring (referred to as "ring C") impacted biological potency, which serves as a proxy for the molecule's electronic interactions. nih.gov The findings demonstrate that both the type and position of the substituent are critical. For example, adding electron-withdrawing groups like trifluoromethyl (CF₃) or chlorine (Cl) altered the compound's activity profile significantly. nih.gov Double substitutions at the 3,5-positions with smaller atoms like fluorine and chlorine were more favorable than larger CF₃ groups at the same positions. nih.gov This highlights a complex interplay between electronic and steric effects.
The following table, adapted from research on GPR52 agonists, illustrates how different substituents on the benzyl portion of a related molecular scaffold affect its biological activity, reflecting changes in the underlying electronic properties. nih.gov
| Substituent on Benzyl Ring | Relative Potency (EC₅₀ in nM) | Observation | Citation |
|---|---|---|---|
| 3,5-di-CF₃ | 154 | Dual electron-withdrawing groups significantly alter potency. | nih.gov |
| 3-CF₃, 5-Cl | 46 | A combination of different electron-withdrawing halogens shows a distinct effect. | nih.gov |
| 3-CF₃ | 241 | A single trifluoromethyl group at the 3-position results in lower potency compared to other substitutions. | nih.gov |
| 4-Cl, 2-F | 235 | Positional changes of halogen substituents lead to a notable reduction in potency. | nih.gov |
| 4-F | 90 | A single fluorine at the 4-position shows moderate potency. | nih.gov |
Note: The data in this table is derived from a study on 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives and is presented to illustrate the principles of substituent effects. nih.gov
Coordination Chemistry and Ligand Design
N-Benzylpyridin-2-amine as a Ligand
N-benzylpyridin-2-amine serves as a significant ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. lookchem.com Its utility stems from the presence of two nitrogen donor atoms, which allows for the construction of diverse coordination networks. iucr.orgnih.gov
Coordination to Metal Ions (e.g., Cerium, Palladium, Iridium)
The coordination of N-benzylpyridin-2-amine and its analogs to different metal centers has been a subject of extensive research. For instance, in reactions with cerium(III) nitrate (B79036) under hydrothermal conditions, the ligand has been used in the synthesis of coordination complexes. iucr.orgnih.gov
Palladium complexes featuring pyridylidene amine (PYE) ligands, a class to which N-benzylpyridin-2-amine derivatives belong, have been synthesized and characterized. researchgate.netnih.gov These complexes are notable for their catalytic activity, particularly in processes like formic acid dehydrogenation. researchgate.netnih.gov The coordination environment around the palladium center can be tuned by ancillary ligands, influencing the catalytic performance. researchgate.netnih.gov For example, cationic palladium(II) complexes with a cis-coordinated N,N-bidentate bis-pyridylidene amine ligand have been prepared. researchgate.net
Iridium complexes with pyridylidene amide (PYA) ligands, which are structurally related to PYE ligands, have also been developed. acs.orgnih.gov These iridium complexes have shown promise in catalytic applications such as transfer hydrogenation and water oxidation. acs.orgnih.gov The electronic properties of the iridium center can be modulated by substituents on the PYA ligand, which in turn affects the catalytic activity. acs.orgnih.gov For example, the introduction of electron-donating methoxy (B1213986) groups on the aryl ring of an aryl-PYA ligand enhances the catalytic activity of the iridium complex in water oxidation. nih.gov
Formation of Metal Complexes and Coordination Networks
The bifunctional nature of N-benzylpyridin-2-amine, possessing two nitrogen donor sites, makes it an excellent building block for creating metal-organic frameworks (MOFs) and other coordination networks. iucr.orgnih.gov These structures are of significant interest due to their intriguing topologies and potential applications in materials science. iucr.orgnih.gov The reaction of N-benzylpyridin-2-amine with metal salts can lead to the formation of dimers through intermolecular hydrogen bonds, which can be further extended into three-dimensional supramolecular networks via C–H···π stacking interactions. iucr.orgnih.govnih.gov
The flexibility of the ligand system allows for the formation of various complex geometries. For example, polydentate pyridine-substituted pyridylidene amide (PYA) ligands can coordinate to iron(II) in different modes, including N- and O-coordination, which influences the reactivity of the resulting complexes in oxidation catalysis. researchgate.net
| Metal Ion | Ligand Type | Coordination Mode | Application | Reference |
| Cerium(III) | N-Benzylpyridin-2-amine | Bidentate (N,N) | Coordination Networks | iucr.org, nih.gov |
| Palladium(II) | Bis-pyridylidene amine | Bidentate (N,N), Tridentate (N,N,N) | Formic Acid Dehydrogenation | researchgate.net, nih.gov |
| Iridium(III) | Aryl-pyridylidene amide | Bidentate (C,N) | Water Oxidation, Transfer Hydrogenation | acs.org, nih.gov |
| Iron(II) | Pyridine-substituted PYA | Bidentate (N,N), Tridentate (O,N,O) | Alcohol Oxidation | researchgate.net |
Hemilabile Coordination Properties in Bis-Pyridylidene Amine Ligands
A key feature of bis-pyridylidene amine (bis-PYE) ligands is their hemilabile nature, meaning they can switch their coordination mode. researchgate.netnih.gov For instance, a cis-coordinated N,N-bidentate bis-PYE ligand on a palladium center can transform into a N,N,N-tridentate coordination mode in the presence of a base. researchgate.netnih.gov This isomerization is reversible upon the addition of an acid, demonstrating significant structural and steric flexibility. researchgate.netnih.gov This adaptability, alongside their electronic flexibility, is crucial for their application in catalysis. researchgate.netnih.gov
Design Principles for Pyridylidene Amine Ligands
The design of pyridylidene amine (PYE) and pyridylidene amide (PYA) ligands is critical for developing new catalysts with enhanced properties. researchgate.netresearchgate.net The ability to systematically modify these ligands allows for the fine-tuning of their electronic and steric characteristics. researchgate.netalbrechtresearch.com
Tuning Donor/Acceptor Properties through Substituent Effects
The electronic properties of PYE and PYA ligands can be precisely controlled by introducing different substituents. acs.orgresearchgate.netnih.gov These ligands exhibit donor flexibility, existing in a continuum between neutral (L-type) and anionic (X-type) bonding forms. acs.org This flexibility is influenced by factors such as ligand substituents, the metal's oxidation state, and the solvent. researchgate.net
Electrochemical studies on iridium(III) complexes with C,N-bidentate chelating aryl-PYA ligands have shown that the position of the PYA substitution (ortho-, meta-, or para-) significantly alters the electron density at the metal center. acs.orgnih.gov The meta-isomer is generally the strongest donor, followed by the para- and then the ortho-isomer. acs.org Furthermore, adding electron-donating groups, like methoxy substituents, to the aryl part of the ligand can increase the electron density at the metal, thereby enhancing catalytic activity in reactions like transfer hydrogenation. acs.org
| Ligand Modification | Effect on Donor Properties | Impact on Catalysis | Reference |
| Positional Isomerism (ortho, meta, para) | meta > para > ortho donor strength | Minor impact on water oxidation activity | acs.org, nih.gov |
| Aryl Ring Substitution (e.g., -OMe) | Increased electron density at metal center | Enhanced activity in transfer hydrogenation and water oxidation | acs.org, nih.gov |
| Linker Modification (Amide vs. Amine) | PYE are stronger donors than PYA | Influences catalytic performance | nih.gov |
Influence of Ligand Design on Catalytic Activity and Selectivity
The design of the ligand scaffold has a direct and profound impact on the catalytic performance of the resulting metal complex. researchgate.netresearchgate.net For example, in the palladium-catalyzed α-arylation of ketones, the presence of two ortho-substituents on the PYA ligand is key to achieving high catalytic activity and selectivity. nih.gov This substitution pattern increases the ligand's σ-donor properties and steric hindrance, which in turn enhances the zwitterionic character of the ligand and the electron density at the palladium center. nih.gov
In the context of formic acid dehydrogenation catalyzed by palladium complexes, the catalytic performance is directly dependent on the ligand's bonding mode, the nature of ancillary ligands, the counteranion, and any additives present. researchgate.netnih.gov Similarly, for iridium-catalyzed water oxidation, while electronic modifications through substituents have a significant effect, the merging of optimized motifs does not always lead to improved activity, highlighting the complex interplay of steric and electronic factors in catalyst design. nih.gov Computational analyses can be instrumental in understanding these subtle effects and guiding further ligand development. nih.gov
Applications in Chemical Transformations Excluding Prohibited Elements
Catalytic Applications
The aminopyridine moiety of 5-benzylpyridin-2-amine makes it an effective ligand in transition metal catalysis, influencing the reactivity and selectivity of various chemical reactions.
Role in Transition Metal Catalysis (e.g., Palladium, Ruthenium, Rhodium)
The nitrogen atoms in the this compound structure can coordinate with transition metals like palladium, ruthenium, and rhodium, forming stable complexes that catalyze a variety of organic transformations. sioc-journal.cnmdpi.com The pyridine (B92270) nitrogen and the exocyclic amine can act as a bidentate ligand, creating a chelate effect that enhances the stability and catalytic activity of the metal center. This has been observed in various cross-coupling reactions where the ligand plays a crucial role in the catalytic cycle, including oxidative addition and reductive elimination steps. rsc.orgnih.gov
In palladium catalysis, ligands containing the 2-aminopyridine (B139424) scaffold have been instrumental in reactions such as C-H bond activation and arylation. nih.govacs.org For instance, N-aryl-2-aminopyridines have been utilized in palladium-catalyzed annulation reactions to synthesize N-(2-pyridyl)quinolones. rsc.org The nitrogen linker between the phenyl and 2-pyridyl moieties is believed to stabilize key intermediates in the catalytic cycle. rsc.org
Ruthenium-based catalysts bearing aminopyridine ligands have shown significant activity in hydrogenation and dehydrogenation reactions. chemrxiv.orgresearchgate.net For example, half-sandwich (η6-arene)Ru complexes with protic amine chelates are effective catalysts, and modifications to the chelating ligand can significantly influence catalyst performance. researchgate.net Similarly, rhodium complexes incorporating aminopyridine-type ligands have been employed in various catalytic transformations, including C-H activation and coupling reactions. mdpi.comresearchgate.net The cyclometalation of primary benzylamines with rhodium(III) complexes has been studied, leading to the formation of ortho-metalated products. researchgate.net
Examples in Formic Acid Dehydrogenation and Ketone α-Arylation
The application of aminopyridine-based ligands extends to specific and highly relevant chemical transformations such as formic acid dehydrogenation and ketone α-arylation.
Formic Acid Dehydrogenation: Formic acid is considered a promising material for chemical hydrogen storage, and its dehydrogenation to produce hydrogen and carbon dioxide is a key enabling technology. Catalysts based on transition metals with aminopyridine-type ligands have demonstrated high efficacy in this reaction. rsc.orgnih.gov While direct examples involving this compound are not explicitly detailed, related ruthenium and iridium complexes with N,N'-diimine and imidazolylamine ligands have shown unprecedentedly high activity in formic acid dehydrogenation in water without the need for additives. chemrxiv.orgrsc.orgnih.govnih.gov The ligand structure is critical for the catalytic activity, influencing the rate-determining step, which is often the formation of a metal-hydride intermediate. nih.gov
Ketone α-Arylation: The α-arylation of ketones is a fundamental C-C bond-forming reaction in organic synthesis, providing access to important structural motifs. d-nb.infonih.gov Palladium complexes are widely used for this transformation. nih.gov Pyridine-functionalized pyridinium (B92312) amidate (PYA) ligands, which share structural similarities with aminopyridines, have been shown to be effective in the palladium-catalyzed α-arylation of ketones. researchgate.netrsc.org These nitrogen-based ligands offer a more sustainable alternative to commonly used phosphine (B1218219) ligands. rsc.org The electronic and steric properties of the ligand can be tailored to enhance catalytic activity and selectivity. researchgate.netrsc.org For instance, the introduction of substituents on the pyridine ring can prevent catalyst deactivation and lead to high turnover numbers. researchgate.net
Three-Component Coupling Reactions
This compound and its derivatives are valuable components in three-component coupling reactions, which are powerful tools for rapidly building molecular complexity from simple starting materials. researchgate.net In these reactions, three different molecules combine in a single step to form a more complex product. For example, 2-aminopyridines can react with aldehydes and alkynes in the presence of a metal catalyst to synthesize imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net
A zinc(II)-stabilized radical-ligand has been reported to enable the tandem cyclization of N-benzylpyridin-2-amines with terminal alkynes, leading to a variety of imidazo[1,2-a]pyridines. researchgate.net This process involves a radical-type C(sp³)–H functionalization of the benzyl (B1604629) group. researchgate.net Similarly, copper-catalyzed three-component reactions of alkynyl carboxylic acids, glyoxylic acid derivatives, and 2-aminopyridine have been used to form imidazopyridine derivatives. researchgate.net
Scaffold for Chemical Probes and Derivative Libraries
The inherent structure of this compound makes it an excellent starting point for the synthesis of libraries of related compounds, which can be used to explore biological activities and develop new molecular scaffolds with tailored properties.
Synthesis of Compounds for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.org By systematically modifying different parts of a lead molecule, researchers can identify key structural features responsible for its desired effects. The this compound scaffold provides a convenient platform for such studies.
For example, libraries of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have been synthesized and evaluated for antibacterial activity. nih.gov These studies, which involved generating a diverse set of molecules, led to the identification of compounds with potent and selective activity against Gram-positive bacteria. nih.gov The synthesis of these libraries was facilitated by palladium-catalyzed Buchwald-Hartwig amination reactions, allowing for the systematic variation of substituents on the pyridine ring and the amine nitrogen. nih.gov This approach enables the exploration of how different functional groups on the benzyl and pyridine rings of a this compound-like core affect biological outcomes.
Development of New Molecular Scaffolds with Tunable Properties
The this compound framework can be used as a foundation for constructing novel and more complex molecular scaffolds. mdpi.com The ability to functionalize both the pyridine ring and the benzyl group allows for the creation of three-dimensional structures with diverse properties. whiterose.ac.uk These new scaffolds can be designed to interact with specific biological targets or to possess unique photophysical or material properties.
The development of such scaffolds is a key aspect of diversity-oriented synthesis, which aims to populate chemical space with novel molecular architectures. nih.gov By employing reactions that can introduce complexity in a controlled manner, such as multi-component reactions or C-H activation/cyclization cascades, the simple this compound core can be elaborated into a wide range of bridged and polycyclic systems. whiterose.ac.uk This strategy has been used to synthesize sp3-rich molecular scaffolds, which are of increasing interest in drug discovery due to their potential for improved selectivity and physicochemical properties. whiterose.ac.uk
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Improved Efficiency
The development of efficient and sustainable synthetic methods is a cornerstone of modern organic chemistry. For 5-Benzylpyridin-2-amine and its derivatives, future research is geared towards greener, more atom-economical, and scalable synthesis protocols.
Current research on the synthesis of substituted 2-aminopyridines highlights a move away from classical, often harsh, multi-step procedures towards more elegant one-pot and multicomponent reactions (MCRs). mdpi.comsemanticscholar.org These strategies offer significant advantages by reducing waste, saving time, and simplifying purification processes. A promising future direction is the application of catalyst-free four-component methods, which can provide a practical and environmentally friendly approach to functionalized 2-aminopyridines from readily available starting materials under solvent-free conditions. mdpi.comsemanticscholar.org
Furthermore, cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, are being explored for the synthesis of complex pyridine (B92270) derivatives. A recent study detailed a novel synthetic strategy for generating aryl-substituted 2-aminopyridine (B139424) derivatives through a two-component cascade reaction of aryl vinamidinium salts with 1,1-enediamines. nih.govresearchgate.net This approach is noted for its rapid, efficient, and scalable nature, achieving good to excellent yields with simple workup procedures. nih.govresearchgate.net Adapting such methodologies for the specific synthesis of this compound by utilizing appropriate benzyl-containing precursors could represent a significant advancement.
Another area of development is the use of novel catalytic systems. For instance, base-promoted cascade reactions of N-propargylic β-enaminones with formamides have been shown to produce densely substituted 2-aminopyridines efficiently at room temperature. acs.org The exploration of innovative catalysts, such as chitosan-supported copper, for multicomponent decarboxylative coupling reactions also presents a viable route for the efficient and sustainable synthesis of related imidazo[1,2-a]pyridine (B132010) scaffolds. researchgate.net
| Synthetic Strategy | Key Features | Potential for this compound Synthesis |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste. mdpi.comsemanticscholar.org | Direct synthesis from simple, commercially available precursors containing the benzyl (B1604629) moiety. |
| Cascade Reactions | High bond-forming efficiency, molecular complexity from simple substrates. nih.gov | Efficient construction of the substituted pyridine core in a single, streamlined operation. |
| Novel Catalytic Systems | Mild reaction conditions, high yields, potential for green chemistry. acs.orgresearchgate.net | Development of catalytic routes that avoid harsh reagents and improve scalability. |
| Deoxygenation Reactions | Metal-free synthesis using reagents like aqueous hydroiodic acid. researchgate.net | A potential route starting from the corresponding benzyl alcohol derivatives. |
Exploration of New Reactivity Modes and Catalytic Cycles
The inherent reactivity of the this compound scaffold, with its multiple functional sites—the pyridine nitrogen, the amino group, the benzyl moiety, and the aromatic rings—provides a fertile ground for exploring novel chemical transformations and catalytic applications.
The pyridine nitrogen and the exocyclic amino group make this compound an excellent candidate as a ligand in transition metal catalysis. The pyridyl directing group can facilitate stable complex formation with metals, enabling cyclization and functionalization reactions. rsc.org Research on N-aryl-2-aminopyridines has demonstrated their utility in palladium-catalyzed C-H bond activation, leading to the construction of N-heterocycles. rsc.org Future work could explore similar C-H activation strategies on the benzyl group or the pyridine ring of this compound to forge new carbon-carbon or carbon-heteroatom bonds.
The development of catalytic cycles involving this molecule is another promising avenue. For example, a Zn(II)-stabilized radical-ligand has been shown to enable a tandem cyclization via radical-type C(sp³)–H functionalization of N-benzylpyridin-2-amines with terminal alkynes to produce imidazo[1,2-a]pyridines. researchgate.net This suggests that the benzylic position in this compound could be selectively functionalized through radical-based pathways.
Furthermore, the compound can serve as a precursor for more complex molecular architectures. For instance, gold(III) complexes with 2-benzylpyridine (B1664053) have been investigated as promising antimicrobial and antitumor agents. mdpi.com The synthesis of metal complexes with this compound could lead to new catalysts or therapeutic agents with unique properties.
| Reactivity Mode | Description | Potential Application |
| Directed C-H Activation | The pyridine nitrogen directs a metal catalyst to activate a specific C-H bond. rsc.org | Synthesis of novel, complex derivatives by functionalizing the benzyl or pyridine rings. |
| Radical-Mediated Reactions | Generation of a radical at the benzylic position for subsequent transformations. researchgate.net | Access to a new range of functionalized products through radical addition and cyclization. |
| Cyclometalation | Formation of stable metal complexes involving a C-M bond from the benzyl group. mdpi.com | Development of new catalysts, functional materials, and therapeutic agents. |
| Cross-Coupling Reactions | Palladium-catalyzed reactions to form new aryl-aryl bonds. | Synthesis of extended conjugated systems with potential applications in electronics. |
Advanced Computational Modeling for Predictive Design
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. For this compound, advanced computational modeling can provide invaluable insights into its behavior and potential applications.
Density Functional Theory (DFT) is a widely used method to study the electronic structure, geometry, and reactivity of organic molecules. nih.govbohrium.com DFT calculations can be employed to predict various properties of this compound and its derivatives, such as:
Tautomeric Equilibria: Understanding the relative stability of different tautomers (e.g., amine vs. imine forms) is crucial, as it can significantly influence the molecule's reactivity and biological activity. nih.gov
Basicity and pKa: The basicity of the pyridine nitrogen and the amino group can be accurately calculated, which is essential for its use in acid-base catalysis and for understanding its behavior in biological systems. acs.org
Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. bohrium.com
Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electronic properties and its ability to participate in charge-transfer interactions. bohrium.comacs.org
Beyond single-molecule properties, computational models can be used to design and predict the outcomes of reactions. For example, modeling the transition states of potential synthetic pathways can help in optimizing reaction conditions and predicting product selectivity. nsf.gov In the context of materials science, computational simulations can predict how this compound molecules will self-assemble or coordinate with metal ions, aiding in the design of new materials with desired properties.
| Computational Method | Predicted Property | Significance |
| Density Functional Theory (DFT) | Tautomeric stability, pKa, MEP, HOMO-LUMO energies. nih.govbohrium.comacs.org | Guides synthetic strategy, predicts reactivity, and informs potential applications. |
| Molecular Dynamics (MD) Simulations | Conformational preferences, solvent effects, self-assembly behavior. nih.gov | Predicts behavior in solution and the solid state, aiding in materials design. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, reaction mechanisms in biological systems. | Design of enzyme inhibitors or probes for biological studies. |
Integration into Materials Science and Supramolecular Chemistry
The structural features of this compound make it an attractive building block for the construction of novel materials and supramolecular assemblies. The pyridine and amine functionalities are excellent coordinating sites for metal ions, while the benzyl group can participate in π-π stacking and hydrophobic interactions.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The use of flexible ligands in MOFs can lead to dynamic frameworks with interesting properties, such as stimuli-responsiveness. rsc.org this compound, with its combination of a coordinating aminopyridine head and a flexible benzyl tail, is a promising candidate for the construction of novel FL-MOFs. These materials could find applications in gas storage, separation, and heterogeneous catalysis. rsc.orgmdpi.com The incorporation of ligands like this compound into mixed-ligand MOFs could also lead to materials with synergistic properties. researchgate.net
Supramolecular Assemblies: Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govnews-medical.net The N-H bonds of the amino group and the pyridine nitrogen of this compound can act as hydrogen bond donors and acceptors, respectively. This can lead to the formation of well-defined supramolecular structures, such as dimers or extended networks. nih.gov The benzyl group can further stabilize these assemblies through π-π stacking interactions. These self-assembled structures could be exploited in the development of liquid crystals, gels, and other soft materials. The study of host-guest chemistry involving this compound and macrocyclic hosts like cucurbiturils could also lead to new systems for molecular recognition and encapsulation. acs.org
| Material/Assembly Type | Key Interactions | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Coordination bonds between the aminopyridine and metal ions. nih.govmdpi.com | Gas storage, separation, catalysis, sensing. |
| Hydrogen-Bonded Networks | N-H···N hydrogen bonds between molecules. nih.gov | Crystal engineering, design of soft materials. |
| π-Stacked Assemblies | π-π interactions between the benzyl and pyridine rings. | Development of organic electronic materials. |
| Host-Guest Complexes | Encapsulation within macrocyclic hosts. acs.org | Drug delivery, sensing, environmental remediation. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Benzylpyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via condensation of pyridin-2-amine with benzaldehyde derivatives under acidic or basic conditions. Key steps include refluxing in ethanol with catalytic acetic acid, followed by purification via recrystallization or column chromatography. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time to improve yield. Characterization by -NMR and IR spectroscopy confirms the imine bond formation and benzyl substitution .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For this compound, SCXRD reveals dihedral angles between the pyridine and benzyl rings (e.g., ~67.2° in analogous compounds), intermolecular hydrogen bonds (N–H⋯N), and C–H⋯π interactions. Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and -NMR for carbon-environment analysis .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Begin with in vitro antibacterial screening (e.g., against E. coli or S. aureus) using broth microdilution to determine minimum inhibitory concentrations (MICs). Pair this with cytotoxicity assays on mammalian cell lines (e.g., HEK293) to assess selectivity. Structural analogs of pyridin-2-amine derivatives have shown activity correlated with lipophilicity (Log P) and steric parameters, which can guide initial dose ranges .
Advanced Research Questions
Q. How can QSAR models be applied to predict and optimize the bioactivity of this compound derivatives?
- Methodological Answer : Use software like MOE or Schrödinger to build QSAR models incorporating electronic (e.g., Hammett σ), steric (e.g., molar refractivity, SMR), and lipophilic (Log P) descriptors. For pyridin-2-amine derivatives, QSAR equations often highlight Log P and SMR as critical for antibacterial activity. Validate models with a test set of derivatives and synthesize top-predicted candidates for experimental validation .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from unaccounted solvation effects or metabolic instability. Perform molecular dynamics (MD) simulations to assess solvation-free energy or use liver microsome assays to evaluate metabolic stability. Orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) can confirm target engagement .
Q. How do intermolecular interactions influence the solid-state properties of this compound?
- Methodological Answer : SCXRD data for analogs show that N–H⋯N hydrogen bonds form dimeric motifs (graph-set R(8)), while C–H⋯π interactions extend these into 3D networks. These interactions impact solubility and melting points. Computational tools (e.g., Mercury CSP) predict packing efficiency, which can guide co-crystal design for improved bioavailability .
Q. What experimental designs mitigate synthetic byproducts during this compound preparation?
- Methodological Answer : Byproducts like over-alkylated species or oxidation products (e.g., N-oxides) can be minimized using inert atmospheres (N/Ar) and controlled stoichiometry of benzylating agents. Monitor reactions with TLC or inline IR spectroscopy. Purification via preparative HPLC with a C18 column effectively isolates the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
